![molecular formula C14H31NO2Si B14182922 N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide CAS No. 917470-39-4](/img/structure/B14182922.png)
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to an octanamide backbone. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for alcohols and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide typically involves the reaction of tert-butyl(dimethyl)silyl chloride with octanamide in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl chloride acts as a silylating agent, forming the desired product through nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Tetra-n-butylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of desilylated products or other substituted derivatives.
Scientific Research Applications
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide involves the formation of a stable silyl ether linkage, which protects sensitive functional groups from unwanted reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing nucleophilic attack on the protected site. This stability is crucial for multi-step synthetic processes, where selective deprotection can be achieved under mild conditions using fluoride ions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): A common silylating agent used for protecting alcohols and amines.
tert-Butyldimethylsilanol: A related compound used in similar applications but with different reactivity.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Another silyl-protected compound used in organic synthesis.
Uniqueness
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide stands out due to its specific application in protecting amides, which is less common compared to alcohols and amines. Its stability and ease of deprotection make it a valuable tool in complex synthetic routes, particularly in the pharmaceutical industry .
Properties
CAS No. |
917470-39-4 |
|---|---|
Molecular Formula |
C14H31NO2Si |
Molecular Weight |
273.49 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxyoctanamide |
InChI |
InChI=1S/C14H31NO2Si/c1-7-8-9-10-11-12-13(16)15-17-18(5,6)14(2,3)4/h7-12H2,1-6H3,(H,15,16) |
InChI Key |
RTIILXDDHRXWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


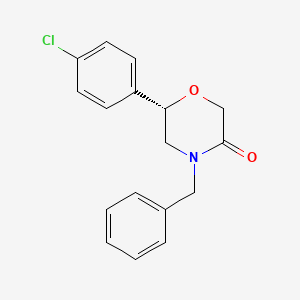
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
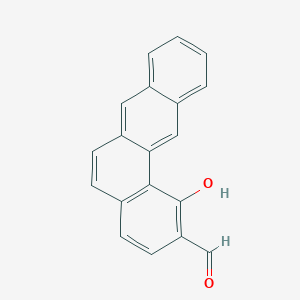
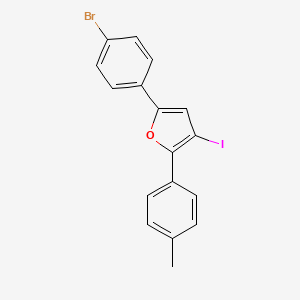
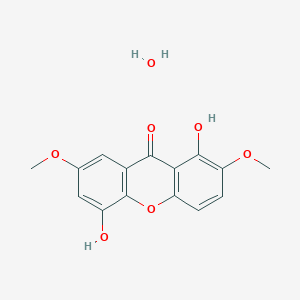
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)
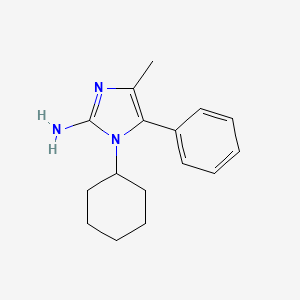
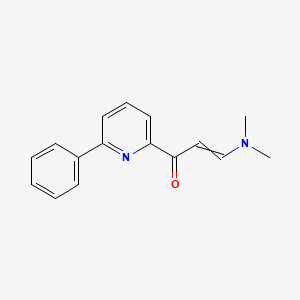
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
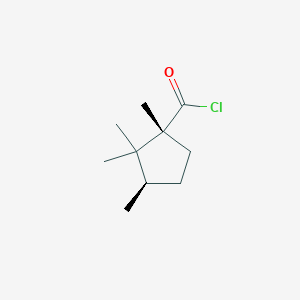
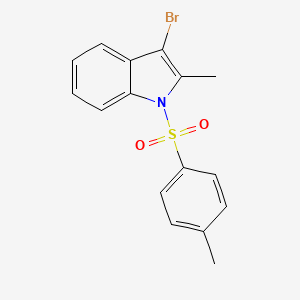
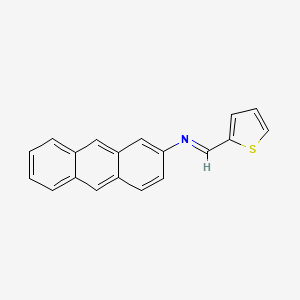
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
